Cas no 933684-18-5 (Thiophen-2-yl(o-tolyl)methanamine)

Thiophen-2-yl(o-tolyl)methanamine is a chiral amine derivative featuring a thiophene ring and an ortho-tolyl substituent, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its structural versatility allows for use in asymmetric catalysis, ligand design, and the preparation of bioactive compounds. The presence of both aromatic systems enhances its reactivity in cross-coupling and functionalization reactions. This compound is particularly useful in medicinal chemistry for the development of CNS-active agents and enzyme inhibitors due to its balanced lipophilicity and steric profile. High purity grades ensure consistent performance in research and industrial-scale processes.
Thiophen-2-yl(o-tolyl)methanamine structure
933684-18-5 structure
Product Name:Thiophen-2-yl(o-tolyl)methanamine
CAS No:933684-18-5
MF:C12H13NS
MW:203.30332159996
CID:1087727
PubChem ID:43186721
Update Time:2025-06-07

Thiophen-2-yl(o-tolyl)methanamine Chemical and Physical Properties

Names and Identifiers

    • Thiophen-2-yl(o-tolyl)methanamine
    • 1-(2-methylphenyl)-1-(2-thienyl)methanamine(SALTDATA: HCl)
    • SCHEMBL9359646
    • 1-(2-methylphenyl)-1-(2-thienyl)methanamine
    • (2-methylphenyl)-thiophen-2-ylmethanamine
    • MFCD11053987
    • 1-(2-METHYLPHENYL)-1-(THIOPHEN-2-YL)METHANAMINE
    • 933684-18-5
    • AKOS000212171
    • AKOS022185550
    • MDL: MFCD11053987
    • Inchi: 1S/C12H13NS/c1-9-5-2-3-6-10(9)12(13)11-7-4-8-14-11/h2-8,12H,13H2,1H3
    • InChI Key: MRSYDWJTJQECBU-UHFFFAOYSA-N
    • SMILES: S1C=CC=C1C(C1C=CC=CC=1C)N

Computed Properties

  • Exact Mass: 203.07687059g/mol
  • Monoisotopic Mass: 203.07687059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 54.3Ų

Thiophen-2-yl(o-tolyl)methanamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658207-1g
Thiophen-2-yl(o-tolyl)methanamine
933684-18-5 98%
1g
¥8611.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658207-5g
Thiophen-2-yl(o-tolyl)methanamine
933684-18-5 98%
5g
¥24312.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1658207-10g
Thiophen-2-yl(o-tolyl)methanamine
933684-18-5 98%
10g
¥26196.00 2024-04-24

Additional information on Thiophen-2-yl(o-tolyl)methanamine

Recent Advances in the Study of Thiophen-2-yl(o-tolyl)methanamine (CAS: 933684-18-5)

Thiophen-2-yl(o-tolyl)methanamine (CAS: 933684-18-5) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. This compound, characterized by its unique thiophene and phenylamine structure, has been the subject of recent studies exploring its pharmacological properties, synthetic pathways, and therapeutic potential. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, highlighting its relevance in contemporary biomedical research.

Recent studies have focused on the synthesis and optimization of Thiophen-2-yl(o-tolyl)methanamine, with particular emphasis on improving its yield and purity for pharmaceutical applications. Researchers have employed advanced synthetic techniques, including catalytic cross-coupling reactions and microwave-assisted synthesis, to achieve higher efficiency and scalability. These efforts are critical for ensuring the compound's viability as a precursor or active pharmaceutical ingredient (API) in drug formulations.

In addition to synthetic advancements, the pharmacological profile of Thiophen-2-yl(o-tolyl)methanamine has been investigated in various preclinical models. Preliminary results suggest that the compound exhibits promising activity as a modulator of specific biological targets, including enzymes and receptors implicated in inflammatory and neurological disorders. For instance, one study demonstrated its potential as an inhibitor of a key enzyme involved in the pathogenesis of neurodegenerative diseases, opening new avenues for therapeutic intervention.

Further research has explored the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are essential for understanding its behavior in biological systems and for guiding the design of future clinical trials. Early findings indicate that Thiophen-2-yl(o-tolyl)methanamine possesses favorable bioavailability and metabolic stability, which are crucial attributes for drug candidates.

The safety and toxicological profile of Thiophen-2-yl(o-tolyl)methanamine has also been a focus of recent investigations. In vitro and in vivo toxicity studies have been conducted to assess its potential adverse effects and to establish safe dosage ranges. While the compound has shown a relatively low toxicity profile in initial tests, further studies are needed to fully elucidate its long-term safety and potential side effects.

In conclusion, Thiophen-2-yl(o-tolyl)methanamine (CAS: 933684-18-5) represents a promising candidate for further development in the pharmaceutical industry. Its unique chemical structure, combined with its demonstrated biological activity and favorable pharmacokinetic properties, positions it as a valuable tool for drug discovery. Ongoing research efforts are expected to shed more light on its therapeutic potential and to pave the way for its eventual clinical application. This briefing underscores the importance of continued investment in the study of this compound to unlock its full potential in addressing unmet medical needs.

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